3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the amino, isopropylphenyl, methylbenzoyl, and carbonitrile groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and organometallic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonitrile group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. These properties would be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, leading to novel therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It might also find applications in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds with similar core structures, such as ticlopidine and clopidogrel, which are known for their antiplatelet activity.
Benzoyl Derivatives: Compounds with benzoyl groups, which are common in various pharmaceuticals and agrochemicals.
Uniqueness
What sets “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness might make it a valuable compound for further research and development in multiple fields.
Properties
IUPAC Name |
3,6-diamino-2-(4-methylbenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-13(2)15-8-10-16(11-9-15)19-18(12-26)24(28)29-25-20(19)21(27)23(31-25)22(30)17-6-4-14(3)5-7-17/h4-11,13H,27H2,1-3H3,(H2,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHHZAWPCHJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=C(C=C4)C(C)C)C#N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.